molecular formula C7H3Cl2FO2 B1421238 3,6-Dichloro-2-fluorobenzoic acid CAS No. 916420-62-7

3,6-Dichloro-2-fluorobenzoic acid

Cat. No. B1421238
CAS RN: 916420-62-7
M. Wt: 209 g/mol
InChI Key: GPDYPRHGLQZRIP-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It has a molecular weight of 209 and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3Cl2FO2/c8-3-1-2-4 (9)6 (10)5 (3)7 (11)12/h1-2H, (H,11,12) . This indicates the presence of two chlorine atoms, one fluorine atom, and a carboxylic acid group in the benzene ring.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Brain Uptake of Acid Metabolites

Research has demonstrated the potential of fluorobenzoic acid derivatives, including those similar to 3,6-Dichloro-2-fluorobenzoic acid, in studying brain uptake mechanisms. For instance, dynamic positron emission tomography (PET) studies have been performed to quantify the penetration of such acid metabolites into the brain, providing valuable insights into their distribution and potential as diagnostic agents (Carson et al., 2003).

Fluorine Substitution in Carcinogenesis

Fluorine substitution on benzoic acid derivatives, like this compound, has been studied for its impact on carcinogenic activities. These studies compare the tumorigenic activities of various fluorinated derivatives to understand the role of specific molecular positions in carcinogenesis, contributing to the development of safer chemical compounds (Buening et al., 1983).

Diagnostic and Therapeutic Applications

The conjugation of fluorobenzoic acid derivatives with biomolecules, such as peptides and nanoparticles, has been explored for diagnostic and therapeutic purposes. For example, gold nanoparticles conjugated with fluorobenzoic acid have been studied for their biodistribution using PET imaging, which is crucial for drug delivery systems and novel therapeutic approaches (Guerrero et al., 2012).

Role in Antidepressant-like Effects

Compounds structurally related to this compound have been investigated for their potential antidepressant-like effects. This research provides insights into the molecular mechanisms underlying antidepressant activity and contributes to the development of new therapeutic agents (Karasawa et al., 2005).

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Such studies contribute to the development of new drugs with potential applications in treating inflammatory conditions and pain management (Muchowski et al., 1985).

Safety and Hazards

The safety information for 3,6-Dichloro-2-fluorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

It’s known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

One potential pathway could involve the formation of a cyclic peroxide, which could then be reduced to catechol

Action Environment

The action, efficacy, and stability of 3,6-Dichloro-2-fluorobenzoic acid can be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules that can interact with the compound, and physical factors such as temperature and pressure.

properties

IUPAC Name

3,6-dichloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDYPRHGLQZRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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